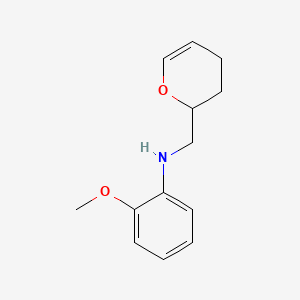
n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is an organic compound that features a pyran ring fused with an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate aniline derivative under controlled conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and binding affinities are essential to understand its effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: A related compound with a hydroxyl group instead of a methoxy group.
(3,4-Dihydro-2H-pyran-2-yl)-N-methylmethanamine: A similar compound with a methylamine group.
Uniqueness
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyran ring and an aniline derivative makes it a versatile compound for various applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO2/c1-15-13-8-3-2-7-12(13)14-10-11-6-4-5-9-16-11/h2-3,5,7-9,11,14H,4,6,10H2,1H3 |
InChIキー |
INEDZAFRZISYQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCC2CCC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


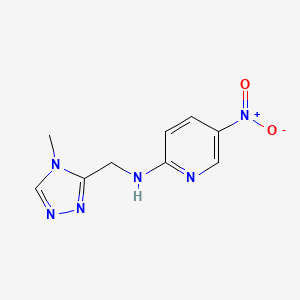
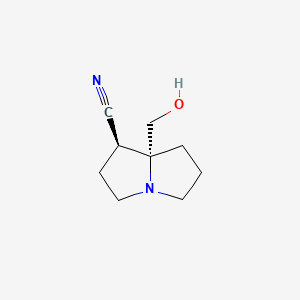
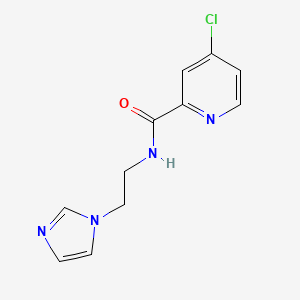
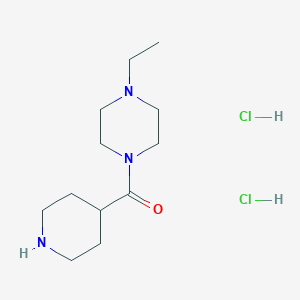

![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)

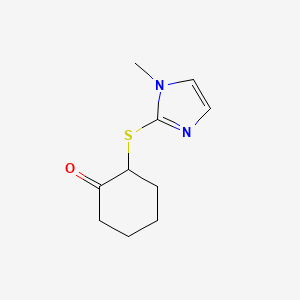
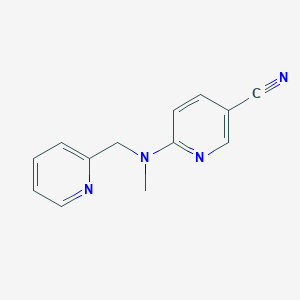
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)

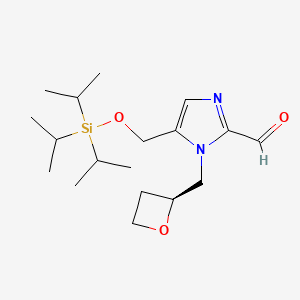
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
